

2-Amino-3-methoxypyridine: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Amino-3-methoxypyridine

Cat. No.: B156974

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxypyridine is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group and an electron-donating methoxy group on the pyridine core, imparts distinct reactivity and allows for its incorporation into a wide array of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **2-amino-3-methoxypyridine**, with a particular focus on its role in the synthesis of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a practical resource for professionals in the field of drug discovery and development.

Chemical and Physical Properties

2-Amino-3-methoxypyridine is a solid at room temperature with a boiling point of 235°C at 760 mmHg.^[1] It is crucial to handle this compound with appropriate safety precautions, as it can cause skin and serious eye irritation.^[1]

Property	Value	Reference
Molecular Formula	C ₆ H ₈ N ₂ O	[2]
Molecular Weight	124.14 g/mol	[2]
CAS Number	10201-71-5	[2]
Appearance	Solid	[1]
Boiling Point	235 °C at 760 mmHg	[1]
IUPAC Name	3-methoxypyridin-2-amine	[2]

Core Synthetic Applications

The strategic placement of the amino and methoxy groups on the pyridine ring makes **2-amino-3-methoxypyridine** a versatile precursor for a variety of chemical transformations. The amino group can be readily diazotized and converted to other functionalities, most notably a bromine atom via the Sandmeyer reaction, yielding 2-bromo-3-methoxypyridine. This transformation is a gateway to powerful palladium-catalyzed cross-coupling reactions.

Sandmeyer Reaction: Synthesis of 2-Bromo-3-methoxypyridine

A common and critical transformation of **2-amino-3-methoxypyridine** is its conversion to 2-bromo-3-methoxypyridine. This is typically achieved through a Sandmeyer reaction, where the primary amino group is converted into a diazonium salt, which is then displaced by a bromide ion.

Experimental Protocol: Sandmeyer Reaction of 2-Amino-3-methoxypyridine

- Reagents and Materials:
 - **2-Amino-3-methoxypyridine**
 - 48% Hydrobromic acid (HBr)
 - Sodium nitrite (NaNO₂)

- Copper(I) bromide (CuBr)
- Ice
- Sodium hydroxide (NaOH) solution
- Organic solvent (e.g., diethyl ether or ethyl acetate)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Procedure:
 - Cool a stirred solution of 48% HBr to 0-5 °C in an ice bath.
 - Slowly add **2-amino-3-methoxypyridine** to the cold HBr solution while maintaining the temperature below 5 °C.
 - Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
 - In a separate flask, dissolve CuBr in 48% HBr and cool it in an ice bath.
 - Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
 - Neutralize the reaction mixture with a cold NaOH solution to a pH of ~8.
 - Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.
 - Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
 - Remove the solvent under reduced pressure to yield the crude 2-bromo-3-methoxypyridine, which can be further purified by column chromatography or distillation.

- Quantitative Data:
 - Typical yields for this reaction range from 65-80%.[\[3\]](#)

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-3-methoxypyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between 2-bromo-3-methoxypyridine and various boronic acids or esters, leading to the synthesis of biaryl and heteroaryl pyridines.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine

- Reagents and Materials:
 - 2-Bromo-3-methoxypyridine
 - Aryl- or heteroarylboronic acid
 - Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or $\text{PdCl}_2(\text{dppf})$)
 - Ligand (if required, e.g., SPhos, XPhos)
 - Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3)
 - Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
 - Inert gas atmosphere (Argon or Nitrogen)
- Procedure:
 - In a Schlenk flask under an inert atmosphere, combine 2-bromo-3-methoxypyridine (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and the base (2.0 equiv).[\[3\]](#)

- Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[3]
- Heat the reaction mixture to 90-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.[3]
- Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.[3]
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

• Quantitative Data:

Catalyst System	Base	Solvent	Temperature (°C)	Time (h)	Typical Yield
Pd(OAc) ₂ / PPh ₃	K ₂ CO ₃	Toluene/H ₂ O	100	12-24	Moderate to Good
Pd(PPh ₃) ₄	Na ₂ CO ₃	DME/H ₂ O	80-90	12	Good to Excellent
Pd ₂ (dba) ₃ / SPhos	K ₃ PO ₄	Dioxane/H ₂ O	100-110	4-12	Good to Excellent
PdCl ₂ (dppf)	Cs ₂ CO ₃	DMF	100	8-16	Good to Excellent

Data adapted from typical conditions for 2-bromopyridine derivatives.[4]

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 2-bromo-3-methoxypyridine with a wide range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-methoxypyridine

- Reagents and Materials:

- 2-Bromo-3-methoxypyridine
- Primary or secondary amine
- Palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$)
- Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)
- Base (e.g., NaOtBu , Cs_2CO_3 , K_3PO_4)
- Anhydrous, degassed solvent (e.g., toluene, dioxane)
- Inert gas atmosphere (Argon or Nitrogen)
- Procedure:
 - In a glovebox or under an inert atmosphere in a Schlenk tube, combine 2-bromo-3-methoxypyridine (1.0 equiv), the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs_2CO_3 , 1.5 equiv).
 - Add the amine (1.2 equiv) and the anhydrous, degassed solvent.
 - Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride or water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.
- Quantitative Data: Yields for the Buchwald-Hartwig amination are generally good to excellent, but are highly dependent on the specific amine, ligand, and base combination used.

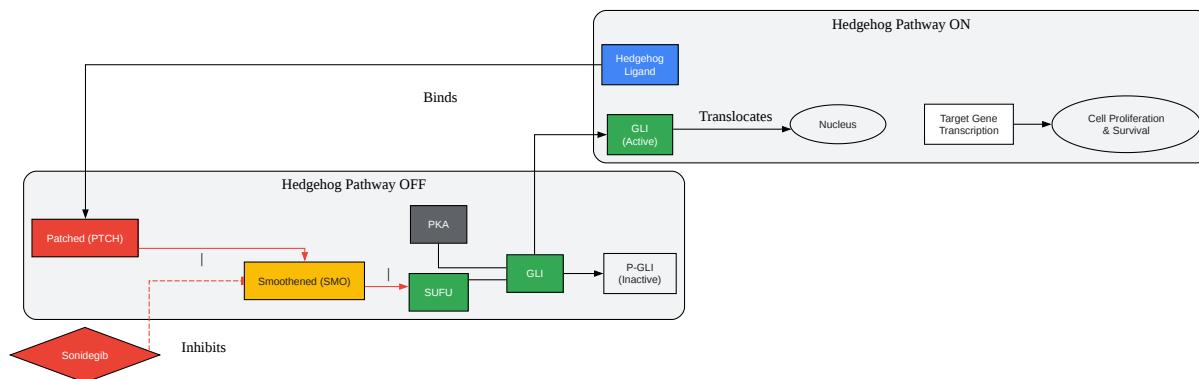
Application in the Synthesis of Marketed Drugs

The utility of **2-amino-3-methoxypyridine** as a building block is exemplified in the synthesis of several commercially available pharmaceuticals.

Sonidegib (Odomzo®)

Sonidegib is an inhibitor of the Hedgehog signaling pathway and is used for the treatment of locally advanced basal cell carcinoma.^[5] The synthesis of a key intermediate for Sonidegib involves a Suzuki coupling reaction where a derivative of **2-amino-3-methoxypyridine** can be utilized.

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly activated in some cancers, including basal cell carcinoma.^[6] In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to transduce a signal down to the GLI family of transcription factors, which then translocate to the nucleus and activate the transcription of target genes that promote cell proliferation and survival. Sonidegib functions by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.^{[5][6]}



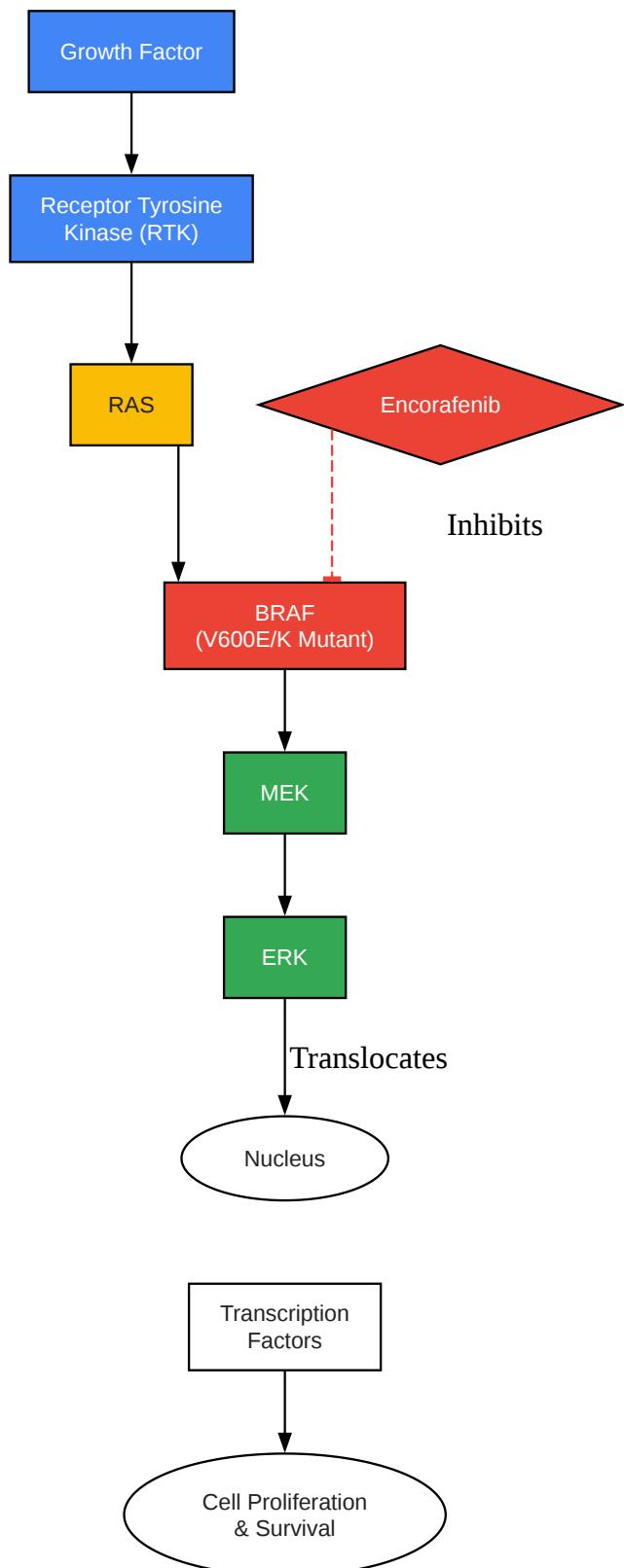
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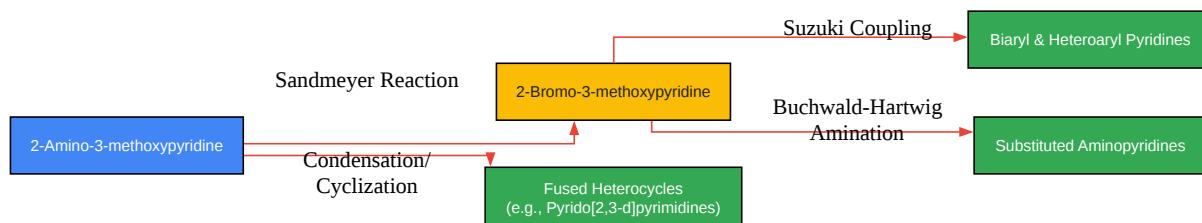
Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib.

Encorafenib (Braftovi®)

Encorafenib is a kinase inhibitor used in the treatment of certain types of melanoma with a BRAF V600E or V600K mutation.^[7] The synthesis of Encorafenib involves the coupling of a pyrazole intermediate with a substituted pyrimidine, which can be derived from a 2-aminopyridine precursor.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the BRAF gene, a component of this pathway, can lead to its constitutive activation, driving uncontrolled cell proliferation in cancer. Encorafenib is a potent and selective inhibitor of the mutated BRAF kinase, thereby blocking the downstream signaling to MEK and ERK and inhibiting cancer cell growth.^{[1][8]}





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